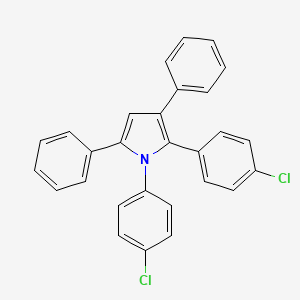![molecular formula C42H86N4O2S2 B12520775 Bis[2-(3-octadecylureido)ethyl] persulfide CAS No. 674772-33-9](/img/structure/B12520775.png)
Bis[2-(3-octadecylureido)ethyl] persulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(3-octadecylureido)ethyl] persulfide is an organic compound characterized by the presence of persulfide and urea functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3-octadecylureido)ethyl] persulfide typically involves the reaction of 3-octadecylurea with ethylene bis(2-chloroethyl) disulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(3-octadecylureido)ethyl] persulfide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Bis[2-(3-octadecylureido)ethyl] persulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(3-octadecylureido)ethyl] persulfide involves its interaction with molecular targets through its persulfide and urea groups. The persulfide group can undergo redox reactions, influencing cellular redox states and signaling pathways. The urea groups can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(dimethylamino)ethyl] persulfide: Similar in structure but with dimethylamino groups instead of octadecylureido groups.
Bis[2-(methacryloyl)oxyethyl] disulfide: Contains methacryloyl groups and is used in polymer chemistry.
Uniqueness
Bis[2-(3-octadecylureido)ethyl] persulfide is unique due to its long alkyl chain (octadecyl) and urea functional groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring hydrophobic interactions and specific hydrogen bonding capabilities.
Propiedades
Número CAS |
674772-33-9 |
|---|---|
Fórmula molecular |
C42H86N4O2S2 |
Peso molecular |
743.3 g/mol |
Nombre IUPAC |
1-octadecyl-3-[2-[2-(octadecylcarbamoylamino)ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C42H86N4O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-41(47)45-37-39-49-50-40-38-46-42(48)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H2,43,45,47)(H2,44,46,48) |
Clave InChI |
WBMXIGRJSYEWFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NCCSSCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


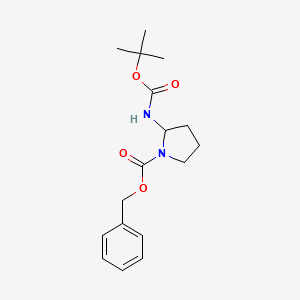
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)

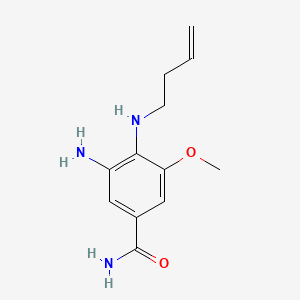
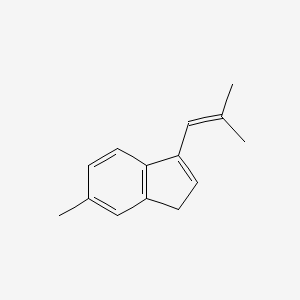
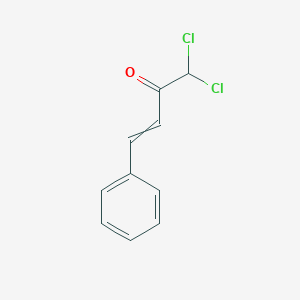
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
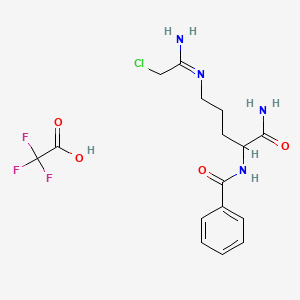

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

